![molecular formula C17H22N2O5 B5529393 4-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5529393.png)
4-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
The compound "4-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-2H-1,4-benzoxazin-3(4H)-one" is a chemical entity that belongs to the class of benzoxazinones. This category of compounds is notable for their complex structure and diverse chemical properties, making them subjects of interest in various fields of chemistry and pharmacology. While the specific compound is a part of a larger family of benzoxazinones, its unique structural features warrant detailed investigation.
Synthesis Analysis
The synthesis of benzoxazinone derivatives typically involves cyclization reactions and modifications of precursor compounds. For instance, a method described by F. Fülöp et al. (1992) involves the preparation of 3-hydroxymethyl derivatives from 2-hydroxycarboxamides treated with a formaldehyde/formic acid mixture, showcasing a general approach to synthesizing complex benzoxazinones (F. Fülöp et al., 1992).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone core, which can be modified with various substituents to achieve different chemical properties. The study by L. Hwang et al. (2006) on the synthesis and molecular structure of related compounds highlights the importance of X-ray crystallography in determining the conformation and stereochemistry of these molecules (L. Hwang et al., 2006).
Chemical Reactions and Properties
Benzoxazinones participate in a variety of chemical reactions, owing to the reactive sites present in their molecular structure. The work by Javier Nieto et al. (2015) on selenocyclization reactions of benzoxazine derivatives illustrates the reactivity of these compounds under specific conditions, leading to the formation of enantiopure oxazepane derivatives (Javier Nieto et al., 2015).
properties
IUPAC Name |
4-[3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-10-13-9-18(7-8-23-11-13)16(21)5-6-19-14-3-1-2-4-15(14)24-12-17(19)22/h1-4,13,20H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBJICGHBKGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCN2C(=O)COC3=CC=CC=C32)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-2H-1,4-benzoxazin-3(4H)-one |
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